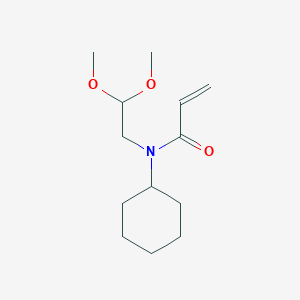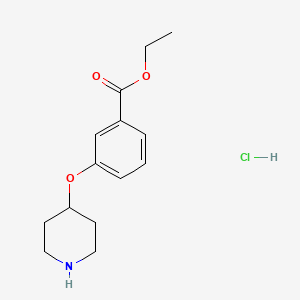
N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide
Descripción general
Descripción
N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide (CDMA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including drug delivery, polymer synthesis, and material science.
Aplicaciones Científicas De Investigación
Polymerization and Polymer Properties
Controlled Polymerization : The controlled, room-temperature RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of N-isopropylacrylamide demonstrates the precision achievable in polymer synthesis, offering potential pathways for the functionalization of acrylamide derivatives like N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide for targeted applications in drug delivery systems and bioengineering (Convertine et al., 2004).
Synthesis of Functional Monomers : The synthesis of hydrophilic monomers containing aldehyde or acetal groups based on N-substituted amides of methacrylic and acrylic acid, including structures similar to N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide, highlights the versatility of acrylamides in creating monomers with specific functionalities for polymerization (Zábranský et al., 1985).
Bioengineering and Biomedical Applications
- Cell Detachment from Polymers : Poly(N-isopropyl acrylamide), a polymer related to acrylamide derivatives, has been widely used for nondestructive release of biological cells and proteins, underscoring the potential of N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide derivatives in bioengineering applications for cell sheet engineering and tissue transplantation (Cooperstein & Canavan, 2010).
Material Science and Applications
Enhancing Oil Recovery : Acrylamide polymers modified with β-cyclodextrin have shown improved performances in aspects crucial for enhanced oil recovery, such as interfacial tension reduction, salt resistance, and temperature tolerance. This underscores the potential utility of N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide in creating polymers for specific environmental conditions encountered in oil recovery operations (Zou et al., 2012).
Smart Nanogels for Drug Delivery : The development of pH-sensitive nanogels using acrylamide monomers with acid-cleavable acetal groups demonstrates the potential of such compounds in designing drug delivery systems that respond to the acidic environment of tumors for controlled release, highlighting a possible application area for N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide derivatives in creating targeted therapeutic delivery vehicles (Wei et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
N-cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-4-12(15)14(10-13(16-2)17-3)11-8-6-5-7-9-11/h4,11,13H,1,5-10H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOZETJMPWFUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN(C1CCCCC1)C(=O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731299 | |
| Record name | N-Cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide | |
CAS RN |
1035229-41-4 | |
| Record name | N-Cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397642.png)
![4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397643.png)
![3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397644.png)
![1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397645.png)
![4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397646.png)

![3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397648.png)
![N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1397650.png)
![3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397651.png)
![3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397652.png)
![4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397653.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397659.png)
![3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397661.png)
![4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397663.png)